4,5-Dichloro-2-nitroaniline
Overview
Description
4,5-Dichloro-2-nitroaniline is a chemical compound that has been shown to be an uncoupler of oxidative phosphorylation in ciliates . It has a molecular formula of C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol .
Synthesis Analysis
The synthesis of 4,5-Dichloro-2-nitroaniline can be achieved by reacting 2,4,5-trichloronitrobenzene with approximately 200 to 3000 mol per cent of ammonia in a solvent inert to ammonia, at temperatures of approximately 150 to 220°C .Molecular Structure Analysis
The molecular structure of 4,5-dichloro-2-nitroaniline is normal. There is an intramolecular N-H O hydrogen bond. The molecules are held together in chains by intermolecular N-H O and C-H O hydrogen bonds .Chemical Reactions Analysis
4,5-Dichloro-2-nitroaniline is a chemical compound that has been shown to be an uncoupler of oxidative phosphorylation in ciliates .Physical And Chemical Properties Analysis
4,5-Dichloro-2-nitroaniline has a molecular weight of 207.01 g/mol. It appears as a brown powder. It has a melting point of 177-179 °C (lit.) and a boiling point of 347.1±37.0 °C (Predicted). Its density is 1.624±0.06 g/cm3 (Predicted). It has a vapor pressure of 0.199Pa at 78.175℃ .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4,5-Dichloro-2-nitroaniline serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceutical intermediates . Its unique structure makes it a versatile precursor for designing novel drugs or modifying existing ones.
Indicator for Acid-Base Titrations
In analytical chemistry, DCNA acts as an indicator for estimating the acidity of strong acids. Its pKa values in sulfonate and water solutions (-2.12 and -1.78, respectively) make it suitable for acid-base titrations . The color change associated with its protonation state aids in determining the endpoint of titration reactions.
Uncoupler of Oxidative Phosphorylation
Studies have shown that 4,5-Dichloro-2-nitroaniline acts as an uncoupler of oxidative phosphorylation in ciliates . By disrupting the coupling between electron transport and ATP synthesis, it provides insights into cellular energy metabolism and mitochondrial function.
Inhibitor Design for Protein Kinases
Researchers have synthesized a series of chlorine-substituted benzotriazole derivatives, including DCNA, as potential inhibitors of human protein kinase CK2 . These compounds play a crucial role in drug discovery, particularly for cancer and other diseases where protein kinases are implicated.
Mechanism of Action
Target of Action
4,5-Dichloro-2-nitroaniline primarily targets the G protein alpha subunits (G α) . These subunits play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological functions.
Mode of Action
The compound interacts with its targets by binding to the G α subunits, potentially affecting the signaling transduction from GPCRs
Pharmacokinetics
It is known to have high lipophilicity , which could influence its absorption and distribution within the body
Result of Action
4,5-Dichloro-2-nitroaniline has been shown to be an uncoupler of oxidative phosphorylation in ciliates . This suggests that it could disrupt energy production within cells, leading to potential cellular dysfunction.
Action Environment
The action, efficacy, and stability of 4,5-Dichloro-2-nitroaniline can be influenced by various environmental factors. For instance, it is known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, exposure to the compound should be minimized, and appropriate safety measures should be taken when handling it
Safety and Hazards
properties
IUPAC Name |
4,5-dichloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGTULQLEVAYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073376 | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-nitroaniline | |
CAS RN |
6641-64-1 | |
Record name | 4,5-Dichloro-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6641-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6641-64-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DICHLORO-2-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0G2ADU1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the thermochemical properties of 4,5-Dichloro-2-nitroaniline?
A1: While the specific thermochemical data is not provided in the abstracts, a study focused on the experimental thermochemical properties of 4,5-Dichloro-2-nitroaniline exists []. This suggests that researchers are interested in understanding its thermodynamic behavior, which is crucial for various applications, including predicting its behavior in different chemical reactions and environments.
Q2: Has 4,5-Dichloro-2-nitroaniline been explored for any specific applications?
A2: One of the research papers focuses on the synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione, utilizing 4,5-Dichloro-2-nitroaniline as a precursor []. While the specific role of 4,5-Dichloro-2-nitroaniline in the final compound's activity is not elaborated upon, this study indicates its potential utility in synthesizing molecules with potential pharmaceutical relevance, specifically targeting the NMDA receptor glycine site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.